2,4-Dihydroxy-5-methylbenzaldehyde

Übersicht

Beschreibung

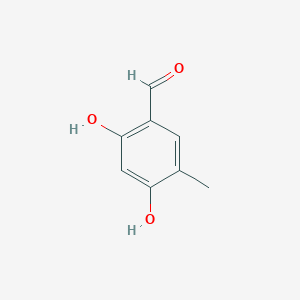

2,4-Dihydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde, featuring two hydroxyl groups and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,4-dihydroxy-5-methyltoluene using oxidizing agents such as chromyl chloride or manganese dioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary depending on the desired purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dihydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromyl chloride, manganese dioxide, or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the aldehyde group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often facilitated by strong acids or Lewis acids.

Major Products Formed:

Oxidation: Formation of carboxylic acids or further oxidation products.

Reduction: Production of 2,4-dihydroxy-5-methylbenzyl alcohol.

Substitution: Introduction of various substituents onto the benzene ring, leading to derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Applications in Fragrance Industry

The compound is primarily recognized for its role in the fragrance industry. However, it has been subjected to scrutiny regarding its safety profile. According to the International Fragrance Association (IFRA), 2,4-Dihydroxy-5-methylbenzaldehyde is recommended to be avoided in fragrance formulations due to concerns about dermal sensitization and irritation .

| Application Area | Description |

|---|---|

| Fragrance Ingredient | Used in the formulation of scents but subject to restrictions due to safety concerns. |

Pharmaceutical Applications

Research indicates potential pharmaceutical applications of this compound as a precursor in synthesizing various bioactive compounds. Its structural characteristics allow it to participate in reactions that yield complex organic molecules with medicinal properties.

Case Study: Synthesis of Bioactive Compounds

A notable study involved the use of this compound as a starting material for synthesizing derivatives with anti-cancer properties. The compound's reactivity was exploited to create a series of substituted benzaldehydes that exhibited cytotoxic effects on cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Cytotoxic against breast cancer cells | |

| Derivative B | Inhibits tumor growth in vivo |

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate. It can be utilized in various chemical transformations including:

- Aldol Condensation : Leading to larger polycyclic compounds.

- Oxidative Reactions : Converting it into more complex aldehydes or acids.

Safety and Regulatory Information

The safety profile of this compound is critical for its applications. The compound has been classified under various hazard categories:

| Hazard Class | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed or inhaled |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

The regulatory guidelines suggest careful handling and usage limitations due to its potential health risks .

Wirkmechanismus

The mechanism by which 2,4-Dihydroxy-5-methylbenzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity and signaling pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-5-methylbenzaldehyde

2,4-Dimethoxybenzaldehyde

2,4-Dihydroxy-5-methoxybenzaldehyde

Biologische Aktivität

2,4-Dihydroxy-5-methylbenzaldehyde (DHMB) is a phenolic aldehyde with significant biological activity and potential therapeutic applications. This compound has garnered attention for its antimicrobial, antioxidant, and possible anticancer properties. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHO

Structural Characteristics :

- Contains two hydroxyl groups at the 2 and 4 positions of the benzene ring.

- A methyl group is present at the 5 position.

- Exhibits properties typical of phenolic compounds, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Antioxidant Activity

The antioxidant potential of DHMB is attributed to its phenolic structure, which allows it to scavenge free radicals. In vitro assays using the DPPH method have shown that DHMB displays significant free radical scavenging activity. The results indicate that as the concentration of DHMB increases, so does its antioxidant capacity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound may interact with various enzymes or receptors involved in inflammatory responses and metabolic pathways. For instance, it has been suggested that it could act as an inhibitor for certain enzymes related to inflammation .

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of DHMB, concentrations ranging from 50 µg/mL to 200 µg/mL were tested against various bacterial strains. The results indicated a dose-dependent response, with maximum inhibition observed at higher concentrations. This suggests that DHMB could be developed into an effective antimicrobial agent pending further clinical studies .

Eigenschaften

IUPAC Name |

2,4-dihydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATWPRIBCRVOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610809 | |

| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39828-37-0 | |

| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.